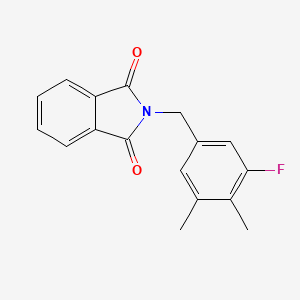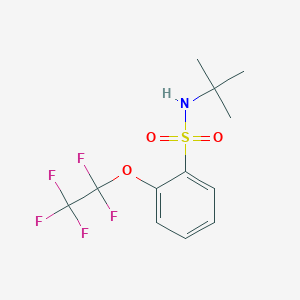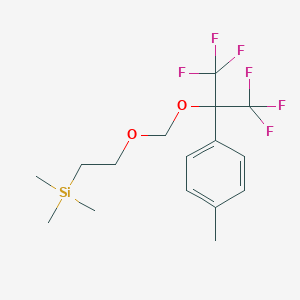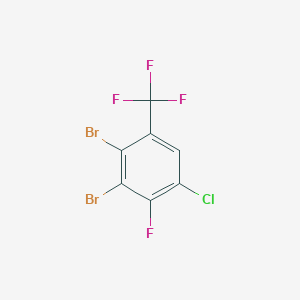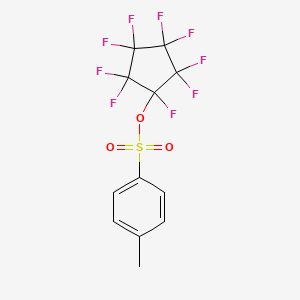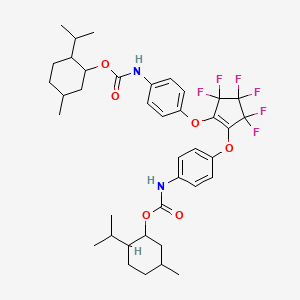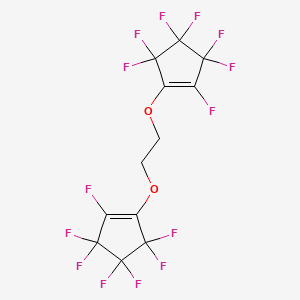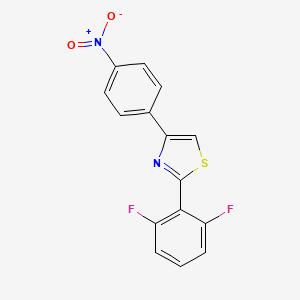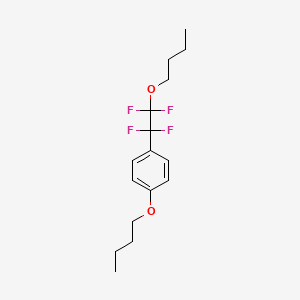
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene is an organic compound characterized by its unique structure, which includes butoxy and tetrafluoroethyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene typically involves the reaction of 1,1,2,2-tetrafluoroethylbenzene with butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the substitution of the hydrogen atoms on the benzene ring with butoxy groups. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the tetrafluoroethyl group to a less fluorinated or non-fluorinated alkyl group.
Substitution: The butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butoxybenzoic acid, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene involves its interaction with molecular targets through its butoxy and tetrafluoroethyl groups. These interactions can affect various pathways, including enzymatic reactions and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene can be compared with similar compounds such as:
1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene: This compound has a similar butoxy group but differs in the fluorination pattern and the presence of a cyclohexyl group.
1-Bromo-4-tert-butylbenzene: This compound features a tert-butyl group and a bromine atom, making it useful for different types of substitution reactions.
The uniqueness of this compound lies in its combination of butoxy and tetrafluoroethyl groups, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-butoxy-4-(2-butoxy-1,1,2,2-tetrafluoroethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F4O2/c1-3-5-11-21-14-9-7-13(8-10-14)15(17,18)16(19,20)22-12-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILQFGFVHUMSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(C(OCCCC)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



